molecular formula C16H27NO B1363922 N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine CAS No. 5541-43-5

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine

Cat. No.: B1363922
CAS No.: 5541-43-5
M. Wt: 249.39 g/mol
InChI Key: BJPHRXXKVQHXMO-UHFFFAOYSA-N
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Description

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine is a chemical compound with the molecular formula C17H27NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also recognized for its role as an antidepressant medication, specifically as a serotonin-norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of these neurotransmitters in the brain.

Preparation Methods

The synthesis of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenol with butyl bromide to form 2,4-dimethylphenoxybutane. This intermediate is then reacted with butylamine under specific conditions to yield the final product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems, particularly its role as an SNRI.

    Medicine: As an antidepressant, it is used to treat depression and anxiety disorders by modulating neurotransmitter levels in the brain.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine involves its role as a serotonin-norepinephrine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the brain, which helps alleviate symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation.

Comparison with Similar Compounds

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine can be compared with other similar compounds, such as:

    N-methyl-4-(2,4-dimethylphenoxy)butan-1-amine: This compound has a similar structure but with a methyl group instead of a butyl group, leading to different pharmacological properties.

    N-ethyl-4-(2,4-dimethylphenoxy)butan-1-amine: The ethyl group substitution results in variations in its chemical and biological activities.

    N-propyl-4-(2,4-dimethylphenoxy)butan-1-amine: This compound also shares structural similarities but differs in its pharmacokinetics and pharmacodynamics.

This compound stands out due to its specific combination of chemical structure and pharmacological effects, making it a unique and valuable compound in various fields of research and application.

Properties

IUPAC Name

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)13-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPHRXXKVQHXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367231
Record name N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-43-5
Record name N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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